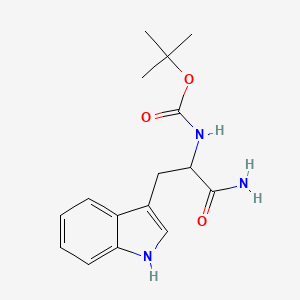

tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)19-13(14(17)20)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3,(H2,17,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMFCQAPZYKTON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601147942 | |

| Record name | 1,1-Dimethylethyl N-[2-amino-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54503-12-7 | |

| Record name | 1,1-Dimethylethyl N-[2-amino-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54503-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[2-amino-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamate Protection of Tryptophan Derivatives

A common approach involves introducing the tert-butoxycarbonyl (Boc) group to the amine functionality of tryptophan derivatives. This method leverages the stability of Boc-protected intermediates under acidic conditions.

Procedure :

-

Starting Material : L- or D-tryptophan is reacted with di-tert-butyl dicarbonate (Boc₂O) in a mixture of water and tetrahydrofuran (THF) at 0°C .

-

Conditions : The reaction is stirred for 2 hours at 0°C, followed by warming to room temperature. The Boc group is selectively introduced to the α-amino group, leaving the indole nitrogen unprotected.

-

Workup : After removing THF under reduced pressure, the product is extracted with dichloromethane, washed with brine, and purified via recrystallization or column chromatography .

-

Yield : Typical yields range from 70% to 85%, depending on the purity of starting materials .

This method is favored for its simplicity and compatibility with sensitive indole moieties. However, it requires careful pH control to avoid side reactions at the indole nitrogen .

Coupling Reactions Using EDC·HCl and Camphorsulfonic Acid (CSA)

A two-step protocol involving carbodiimide-mediated coupling and Brønsted acid catalysis has been developed for synthesizing Boc-protected amino acid amides.

Procedure :

-

Activation : N-Boc-tryptophan (1.0 mmol) is dissolved in dichloromethane (15 mL) with EDC·HCl (1.1 equiv) at 0°C for 30 minutes .

-

Nucleophilic Addition : The activated intermediate is treated with ammonium chloride (1.1 equiv) and CSA (10 mol%) at room temperature for 24 hours .

-

Purification : The crude product is concentrated and purified via recrystallization (ethanol/water) or flash chromatography .

Key Data :

-

Stereochemical Integrity : No epimerization is observed at the α-carbon, as confirmed by ¹H NMR analysis .

This method is advantageous for its mild conditions and scalability. The use of CSA enhances reaction efficiency by suppressing racemization .

Enantioselective Synthesis via Chiral Auxiliaries

For applications requiring enantiomerically pure material, chiral auxiliaries or catalysts are employed.

Example :

-

Chiral Catalyst : (R)-FeBIP, an iron complex with a bipyrrolidine backbone, enables enantioselective amination of 3-indolepropionic acid derivatives .

-

Conditions : The reaction uses BocNHOMs (4 equiv) and piperidine (6 equiv) in dichloromethane at −23°C .

-

Outcome : The (S)-enantiomer is obtained in 73% yield with 98% enantiomeric excess (ee) .

Mechanistic Insight :

The reaction proceeds via hydrogen atom transfer (HAT) at the β-position of the indolepropionic acid, followed by radical rebound to form the desired stereocenter . This method is critical for synthesizing β³-tryptophan analogs used in peptide mimetics.

Radical-Based Alkylation of Indole Moieties

A radical-mediated strategy installs the carbamate side chain directly onto the indole ring.

Procedure :

-

Substrate Preparation : tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate is treated with O-ethyl S-(2-(methoxy(methyl)amino)-2-oxoethyl) carbonodithioate .

-

Initiation : Dilauroyl peroxide (DLP) generates radicals in degassed 1,2-dichloroethane (DCE) at 90°C .

-

Quenching : The reaction is quenched with citric acid, and the product is isolated via flash chromatography .

Key Data :

This method is versatile but requires strict anaerobic conditions to prevent radical quenching.

Deprotection and Final Product Isolation

Final steps often involve Boc deprotection or purification:

-

Deprotection : Trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding the free amine .

-

Purification : Heptane trituration removes impurities, affording the product in >99% purity .

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Carbamate Protection | Boc₂O, THF/H₂O | 0°C to RT | 70–85% | Simplicity, scalability | Requires pH control |

| EDC·HCl/CSA Coupling | EDC·HCl, CSA | RT, 24 h | 73% | High stereochemical fidelity | Sensitive to moisture |

| Enantioselective Catalysis | (R)-FeBIP, BocNHOMs | −23°C, CH₂Cl₂ | 73% | High ee (>98%) | Low temperatures required |

| Radical Alkylation | DLP, DCE | 90°C, anaerobic | 39–62% | Broad substrate scope | Complex setup, moderate yields |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The indole ring of tryptophan can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Acidic conditions (e.g., hydrochloric acid).

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the indole ring.

Substitution: Deprotected tryptophan derivatives.

Scientific Research Applications

Applications in Scientific Research

tert-butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate has diverse applications across several scientific fields:

Chemistry

- Peptide Synthesis : This compound serves as a crucial building block in synthesizing peptides due to its stability and reactivity.

- Precursor for Complex Molecules : It is utilized in the synthesis of more complex molecular structures.

Biology

- Protein Structure Studies : Researchers employ this compound to investigate protein folding and interactions.

- Peptide-Based Drug Development : Its derivatives are explored for potential therapeutic applications, particularly in targeting specific biological pathways.

Medicine

- Drug Delivery Systems : The compound is investigated for its ability to enhance the delivery of therapeutic agents.

- Therapeutic Agent Development : Its biological activity is being studied for potential use in treating various diseases.

Industry

- Pharmaceutical Production : It is used as a reagent in the production of pharmaceuticals, contributing to the development of new drug formulations.

Uniqueness

This compound stands out due to its stability under basic conditions and ease of deprotection under acidic conditions, making it particularly useful for selective protection and deprotection in peptide synthesis.

Case Study 1: Peptide Synthesis

In a study focused on synthesizing cyclic peptides, this compound was utilized as a key intermediate. The research demonstrated that its use significantly improved yield and purity compared to traditional methods.

Case Study 2: Drug Development

Research investigating the potential therapeutic effects of tryptophan derivatives found that compounds like this compound exhibited promising activity against certain cancer cell lines, indicating its potential role in drug development.

Mechanism of Action

The mechanism of action of tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protects the amino group from unwanted reactions, allowing for selective functionalization. The indole ring of tryptophan can interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- The compound consists of a tryptophan backbone with a Boc (tert-butoxycarbonyl) protecting group on the α-amino group and an amide (-NH₂) at the carbonyl position.

- The indole ring at the 3-position is critical for interactions with biological targets, particularly in enzyme inhibition and receptor binding .

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs, their substituents, and key properties:

Biological Activity

tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate is a synthetic compound derived from the amino acid tryptophan. It features a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, which enhances its stability and reactivity in biochemical applications. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry and peptide synthesis.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |

| Molecular Formula | C16H21N3O3 |

| CAS Number | 62549-92-2 |

| Molecular Weight | 303.36 g/mol |

The biological activity of this compound can be attributed to its structural components, particularly the indole ring derived from tryptophan. This ring is known for its interactions with various biological targets, including receptors and enzymes involved in critical physiological processes.

The Boc group provides protection to the amino group, allowing for selective reactions that can lead to the formation of biologically active derivatives. The compound's ability to modulate protein interactions makes it a valuable tool in drug development.

Research Findings

Recent studies have explored the compound's potential in various therapeutic areas:

- Antiviral Activity : Research has indicated that derivatives of tryptophan, including those similar to this compound, exhibit antiviral properties. For example, compounds with indole structures have been shown to inhibit viral entry and replication processes in cells infected with coronaviruses and influenza viruses .

- Cancer Therapeutics : The indole moiety is also implicated in cancer treatment strategies. Compounds that mimic or modify indole structures can interact with kinases involved in tumor growth and progression, presenting a pathway for developing novel anticancer drugs .

- Neuroprotective Effects : Some studies suggest that tryptophan derivatives may play a role in neuroprotection by influencing serotonin pathways and reducing oxidative stress in neuronal cells .

Case Study 1: Antiviral Efficacy

A study evaluating a series of indole-based compounds demonstrated that certain analogues exhibited micromolar activity against SARS-CoV-2. The structural modifications, including the presence of a Boc group, were crucial for enhancing selectivity and potency against viral targets .

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines have shown that compounds derived from tryptophan can inhibit cell proliferation by targeting specific signaling pathways related to cell survival and apoptosis. The efficacy of these compounds was assessed through IC50 values, revealing promising results for further development .

Q & A

Q. What are the common synthetic routes for tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate, and how can reaction efficiency be monitored?

- Methodological Answer: The compound is typically synthesized via Boc protection of L-tryptophan derivatives. Key steps include:

- Boc Protection: Reaction of L-tryptophan with di-tert-butyl dicarbonate (Boc anhydride) in basic conditions (e.g., aqueous NaOH/THF) to introduce the Boc group at the α-amino position .

- Amidation: Conversion of the carboxylic acid to an amide using coupling agents like HATU or EDCI with ammonium chloride .

- Monitoring: Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane) or LC-MS. For intermediates, H NMR can confirm Boc-group integration (e.g., tert-butyl protons at δ 1.44 ppm) .

Q. How is the purity of this compound assessed, and what analytical techniques are preferred?

- Methodological Answer: Purity is validated using:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 280 nm for indole absorption). Mobile phases often include acetonitrile/water with 0.1% TFA .

- LC-MS: Confirms molecular ion ([M+H] at m/z 304.3) and detects impurities.

- H/C NMR: Assigns peaks for indole protons (δ 7.0–7.6 ppm), amide NH (δ 6.5–7.2 ppm), and Boc-group carbons (δ 28.1, 80.3 ppm) .

Advanced Research Challenges

Q. What strategies are effective in resolving racemization during solid-phase peptide synthesis involving this Boc-protected amino acid?

- Methodological Answer: Racemization risks arise during coupling steps. Mitigation strategies include:

- Low-Temperature Coupling: Reactions conducted at 0–4°C to minimize base-induced epimerization .

- Coupling Agents: Use of HOBt or Oxyma as additives to suppress racemization during activation .

- Chiral HPLC: Post-synthesis analysis with chiral columns (e.g., Chiralpak IA) to quantify enantiomeric excess .

Q. How can X-ray crystallography using SHELX software determine the stereochemistry of derivatives?

- Methodological Answer: Single-crystal X-ray diffraction with SHELXL refines crystal structures by:

- Data Collection: High-resolution (<1.0 Å) datasets collected at low temperature (100 K) to reduce thermal motion .

- Flack Parameter: Determines absolute configuration (e.g., for chiral centers in the indole side chain).

- Refinement: SHELXL’s restraint dictionaries handle disordered Boc groups. Example: A derivative with (S)-configuration showed Cα–N bond distances of 1.46 Å, consistent with sp hybridization .

Q. What are the challenges in interpreting NMR spectra for structural confirmation, especially regarding indole protons?

- Methodological Answer: Key challenges and solutions:

- Indole Proton Overlap: 2D NMR (COSY, HSQC) resolves coupling between H-2 (δ ~7.3 ppm) and H-4/H-6 of the indole ring .

- Amide Proton Exchange: Low-temperature H NMR (e.g., 25°C in DMSO-d) slows exchange, revealing NH signals at δ 8.2–8.7 ppm .

- Boc-Group Stability: Acidic impurities in DMSO-d may deprotect Boc; use CDCl for long-term stability .

Data Contradictions and Resolution

Q. How can conflicting melting points reported in literature (e.g., 111–112°C vs. 148–150°C) be reconciled?

- Methodological Answer: Variations arise from:

- Polymorphism: Recrystallization solvents (e.g., ethyl acetate vs. hexane) yield different crystal forms .

- Hydration/Solvation: Thermal gravimetric analysis (TGA) identifies bound solvents (e.g., HO loss at 80–100°C) .

- Purity: HPLC quantifies impurities (e.g., residual Boc anhydride) that depress melting points .

Applications in Mechanistic Studies

Q. How is this compound used in studying caspase inhibition mechanisms?

- Methodological Answer: As a peptidomimetic precursor:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.